molecular formula C8H9N3O2 B3279447 N-(2-amino-2-oxoethyl)isonicotinamide CAS No. 692888-86-1

N-(2-amino-2-oxoethyl)isonicotinamide

Cat. No.: B3279447
CAS No.: 692888-86-1
M. Wt: 179.18
InChI Key: BFLSEPDIKRQHPR-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)isonicotinamide (CAS 17704-88-0) is a high-purity chemical compound offered for research and development purposes in the life sciences. This molecule features an isonicotinamide moiety linked to a glycinamide group, a structural motif present in various bioactive molecules. Compounds with similar nicotinamide and peptide-like structures have been investigated for their antimicrobial properties, showing activity against a range of Gram-positive and Gram-negative bacteria as well as fungi . The presence of both amide and amine functional groups makes this compound a valuable bifunctional intermediate in organic synthesis and medicinal chemistry. It can serve as a key building block for the construction of more complex molecules, such as linear dipeptide derivatives, which are often explored for their potential therapeutic applications . Researchers can utilize this compound in the synthesis of novel candidates for antimicrobial studies , or as a core structure in the development of other pharmacologically active agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-7(12)5-11-8(13)6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLSEPDIKRQHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(2-amino-2-oxoethyl)isonicotinamide Core Structure

The formation of the central amide bond in this compound is the critical step in its synthesis. This can be achieved through various strategies, including multi-step organic synthesis and peptide coupling techniques.

Multi-Step Organic Synthesis Approaches

A common and direct method for synthesizing this compound involves the reaction of an activated form of isonicotinic acid with 2-aminoacetamide. A typical multi-step approach begins with the activation of isonicotinic acid. This can be accomplished by converting the carboxylic acid into a more reactive species, such as an acyl chloride. For instance, isonicotinic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to yield isonicotinoyl chloride. mdpi.com This activated intermediate is then reacted with 2-aminoacetamide, often in the presence of a base to neutralize the hydrogen chloride byproduct, to form the desired amide bond.

Another approach involves the use of coupling agents to facilitate the reaction between isonicotinic acid and 2-aminoacetamide without the need for isolating the acyl chloride. This method is discussed in more detail in the peptide coupling section.

A different synthetic strategy could involve the modification of a pre-existing isonicotinamide (B137802) structure. For example, a process for preparing isonicotinic acid hydrazide from isonicotinamide and hydrazine (B178648) hydrate (B1144303) has been described, which proceeds by refluxing in an alcohol solvent. google.com While this specific reaction produces a hydrazide, it illustrates a pathway where the amide group of isonicotinamide is transformed. A similar principle could potentially be adapted to introduce the 2-amino-2-oxoethyl group.

Peptide Coupling Strategies

Peptide coupling reagents are widely used in the formation of amide bonds due to their efficiency and mild reaction conditions. These reagents are particularly useful for coupling isonicotinic acid with 2-aminoacetamide to form this compound. The general principle involves the in-situ activation of the carboxylic acid group of isonicotinic acid, followed by nucleophilic attack by the amino group of 2-aminoacetamide.

A variety of coupling reagents are available, each with its own advantages. Some of the most common classes of coupling reagents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency.

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective and commonly used in both solid-phase and solution-phase synthesis. nih.gov

The choice of coupling reagent, solvent, and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can significantly influence the reaction yield and minimize side reactions. For instance, the addition of HOBt or HOAt can suppress racemization when chiral amino acids are involved.

Interactive Table: Common Peptide Coupling Reagents
Reagent ClassExample ReagentsKey Features
CarbodiimidesDCC, DIC, EDCWidely used, cost-effective.
Phosphonium SaltsBOP, PyBOPHigh reactivity, good for hindered couplings.
Uronium/Aminium SaltsHBTU, HATU, HCTUVery efficient, fast reaction times.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be made to the N-(2-amino-2-oxoethyl) moiety, the isonicotinamide heterocycle, or by introducing entirely new chemical scaffolds.

Modifications on the N-(2-amino-2-oxoethyl) Moiety

The N-(2-amino-2-oxoethyl) portion of the molecule offers several sites for modification. The terminal amino group and the adjacent carbonyl group can be altered, or the entire glycine-like linker can be replaced.

For example, a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs have been synthesized. nih.gov This was achieved by coupling benzoylglycines with various substituted benzylamines using HATU as the coupling agent. nih.gov A similar strategy could be applied to this compound, where the terminal amino group is substituted with a benzyl (B1604629) group or other functionalities.

Furthermore, the synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides demonstrates a more complex modification. nih.gov In this case, the core structure is significantly altered, with the introduction of a hydrazide and a piperazine (B1678402) ring. nih.gov This highlights the versatility of synthetic approaches to create diverse analogs.

Another approach involves the replacement of the amide with a thioamide. This substitution has been shown to improve the permeability and bioavailability of macrocyclic peptides and could be a viable strategy for modifying the properties of this compound. nih.gov

Derivatization of the Isonicotinamide Heterocycle

The pyridine (B92270) ring of the isonicotinamide moiety is another key site for modification. Introducing substituents onto the pyridine ring can significantly alter the electronic and steric properties of the molecule.

A general method for preparing substituted nicotinic acid derivatives involves the acylation of a substituted amine with an acyl chloride derived from the corresponding substituted nicotinic acid. mdpi.com For instance, N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized by reacting substituted nicotinic acid with oxalyl chloride to form the acyl chloride, which was then reacted with a substituted thiophen-2-amine. mdpi.com A similar approach can be envisioned for the synthesis of isonicotinamide derivatives with various substituents on the pyridine ring.

Processes for the preparation of substituted isonicotinic acid derivatives have also been reported, which can serve as precursors for derivatized this compound compounds. google.com These methods often involve multi-step syntheses to introduce the desired functional groups onto the pyridine ring.

Introduction of Diverse Chemical Scaffolds

Introducing diverse chemical scaffolds can lead to the creation of novel analogs with significantly different structures and properties. This can involve replacing parts of the original molecule with other cyclic or heterocyclic systems.

One approach is the synthesis of macrocyclic analogs. Macrocyclization can enhance receptor binding affinity and improve metabolic stability. nih.gov Methodologies for the synthesis of macrocycles often involve ring-closing metathesis or macrolactamization. nih.govmdpi.com These strategies could be employed to create macrocyclic derivatives of this compound, potentially by incorporating linkers that can undergo cyclization.

The synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, where the isonicotinamide is replaced by a benzamide (B126), demonstrates the substitution of one aromatic system for another. nih.gov This highlights the possibility of replacing the pyridine ring with other aromatic or heteroaromatic systems to explore a wider chemical space.

Furthermore, the synthesis of compounds where the N-(2-amino-2-oxoethyl) group is attached to more complex heterocyclic systems, such as in the case of substituted N-(2-(amino)-2-oxoethyl) benzamide inhibitors of autocrine motility factor, provides a blueprint for creating analogs with entirely new scaffolds. google.com These syntheses often involve multi-step sequences to build the complex heterocyclic core before attaching the N-(2-amino-2-oxoethyl) side chain.

Interactive Table: Examples of Structural Modifications
Modification SiteSynthetic StrategyExample of Resulting Analog
N-(2-amino-2-oxoethyl) MoietyN-alkylation/arylationN-(2-(Benzylamino)-2-oxoethyl)isonicotinamide
Isonicotinamide HeterocycleIntroduction of substituents on the pyridine ringSubstituted N-(2-amino-2-oxoethyl)isonicotinamides
Diverse ScaffoldsMacrocyclizationMacrocyclic analogs of this compound
Diverse ScaffoldsReplacement of the pyridine ringN-(2-amino-2-oxoethyl)benzamide analogs

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of this compound has benefited from modern synthetic methodologies that aim to improve efficiency, reduce environmental impact, and streamline the production process. These advanced techniques offer significant advantages over traditional synthetic routes.

Green Chemistry Principles in Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, have been influential in the synthesis of isonicotinamide derivatives. A key area of application is the use of safer and more environmentally benign solvents. researchgate.net Research has demonstrated the successful use of deep eutectic solvents (DESs) as a greener alternative to volatile, toxic organic solvents like acetone, anhydrous dimethylformamide, and acetonitrile (B52724) in reactions involving isonicotinamide. researchgate.net

For instance, in the quaternization reactions of isonicotinamide, DESs such as those formed from choline (B1196258) chloride with urea, oxalic acid, or levulinic acid have proven to be effective media. researchgate.net These solvents are not only biodegradable and less hazardous but also allow for easy purification of the product. researchgate.net The highest yields in these greener solvents have been reported to be around 98% when combined with microwave assistance. researchgate.net The application of these principles to the synthesis of this compound would involve the use of such DESs as the reaction medium for the coupling of isonicotinic acid or its activated derivatives with 2-aminoacetamide (glycinamide). This approach would significantly reduce the environmental footprint of the synthesis.

Table 1: Examples of Green Solvents in Isonicotinamide Reactions

Green Solvent System Reactants Reaction Type Reported Yield Reference
Choline chloride:oxalic acid (1:1) Isonicotinamide and 2-bromo-4'-phenylacetophenone Quaternization 96% researchgate.net
Choline chloride with urea Nicotinamide and substituted 2-bromoacetophenones Quaternization ~98% (Microwave) researchgate.net
Choline chloride with levulinic acid Nicotinamide and substituted 2-bromoacetophenones Quaternization ~98% (Microwave) researchgate.net

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds, including derivatives of nicotinamide and isonicotinamide. researchgate.netmdpi.comnanobioletters.com

In the context of synthesizing this compound, a microwave-assisted approach would typically involve the reaction of an activated form of isonicotinic acid (such as an acyl chloride or ester) with 2-aminoacetamide in a suitable solvent under microwave irradiation. The reaction mixture is heated rapidly and uniformly to the desired temperature, significantly reducing the reaction time from hours to minutes. For example, similar syntheses of acetamide (B32628) derivatives have been achieved with microwave irradiation at 65–70 °C for 5–10 minutes, resulting in good yields. mdpi.com The use of microwave irradiation in combination with green solvents like deep eutectic solvents can further enhance the efficiency and environmental friendliness of the synthesis. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

Reaction Conventional Heating Microwave-Assisted Reference
Synthesis of 8-hydroxyquinolines 34% yield 72% yield nih.gov
Synthesis of quinolin-4-ylmethoxychromen-4-ones Lower yield, 60 min reaction time 80-95% yield, 4 min reaction time nih.gov
Synthesis of 2-quinolinone-fused γ-lactones 4 hours reaction time 10 seconds reaction time nih.gov

Solid-Phase Synthesis Approaches

Solid-phase synthesis (SPS) offers a streamlined approach for the preparation of amides and peptides by immobilizing one of the reactants on a solid support, typically a resin. psu.edumdpi.com This methodology simplifies the purification process, as excess reagents and byproducts can be easily washed away from the resin-bound product. psu.edu

For the synthesis of this compound, a solid-phase strategy could involve attaching 2-aminoacetamide to a suitable resin, such as a Rink amide resin. After deprotection of the amino group, the resin-bound amine can be reacted with an excess of activated isonicotinic acid. The final product is then cleaved from the resin. This approach has been used to prepare a series of N-(pyrimidin-2-yl)amino acid amides in good yields. psu.edu Another possibility is the use of isonitrile-mediated coupling on a solid support, which has been shown to be highly efficient for peptide bond formation. nih.gov This method could be adapted for the coupling of isonicotinic acid with resin-bound 2-aminoacetamide. The solid-phase approach is particularly advantageous for creating libraries of related compounds for screening purposes.

Purification and Isolation Techniques in Synthetic Chemistry

The final and critical stage in the synthesis of this compound is its purification and isolation to obtain a compound of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for effective purification.

Column Chromatography: For more challenging separations, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. In the synthesis of related amide compounds, purification by column chromatography using solvent systems like methanol-chloroform has been reported. psu.edu

Washing and Filtration: After synthesis, the crude product is often collected by filtration. Subsequent washing of the solid with appropriate solvents can remove residual reagents and byproducts. For instance, in microwave-assisted syntheses, the reaction residue is often taken up in a solvent like dichloromethane, washed with an aqueous solution (e.g., K2CO3), and then with water before being dried and concentrated. mdpi.com The resulting solid can then be further purified, for example, by treatment with a solvent like ether to induce crystallization. mdpi.com

The combination of these techniques ensures the isolation of this compound in a highly pure form, suitable for subsequent analytical characterization and further applications.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-aminoacetamide (glycinamide)
Acetone
Acetonitrile
Choline chloride
Dichloromethane
Ether
Isonicotinic acid
Isonicotinamide
Levulinic acid
Methanol
N-(pyrimidin-2-yl)amino acid amides
Nicotinamide
Oxalic acid
Urea
2-bromo-4'-phenylacetophenone
8-hydroxyquinolines
quinolin-4-ylmethoxychromen-4-ones
2-quinolinone-fused γ-lactones

Advanced Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For N-(2-amino-2-oxoethyl)isonicotinamide, both ¹H and ¹³C NMR analyses provide key insights into its distinct chemical environments.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display characteristic signals corresponding to the protons of the isonicotinoyl group and the N-linked glycinamide (B1583983) moiety. The pyridine (B92270) ring protons typically appear in the downfield region due to the deshielding effect of the aromatic system and the electronegative nitrogen atom.

The protons on the pyridine ring are expected to show a distinct splitting pattern. The two protons ortho to the ring nitrogen (H-2 and H-6) would be chemically equivalent and appear as a doublet, while the two protons meta to the ring nitrogen (H-3 and H-5) would also form a doublet. The methylene (B1212753) protons (-CH₂-) of the glycinamide side chain would likely appear as a singlet or a doublet depending on the coupling with the adjacent amide proton. The protons of the primary amide (-CONH₂) and the secondary amide (-NHCO-) are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-2, H-6 ~8.7 Doublet
Pyridine H-3, H-5 ~7.8 Doublet
Secondary Amide (-NH-) Variable (Broad singlet) Broad s
Methylene (-CH₂-) ~4.2 Doublet

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to exhibit eight distinct carbon signals. The carbons of the pyridine ring will resonate in the aromatic region (typically 120-150 ppm), with the carbon attached to the carbonyl group (C-4) and the carbons adjacent to the ring nitrogen (C-2, C-6) appearing most downfield. The two carbonyl carbons (one from the isonicotinoyl group and one from the glycinamide moiety) are expected in the highly deshielded region (165-175 ppm). The methylene carbon (-CH₂-) signal would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine C-4 ~142
Pyridine C-2, C-6 ~150
Pyridine C-3, C-5 ~122
Methylene (-CH₂-) ~43
Isonicotinoyl Carbonyl (-C=O) ~165

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its amide and pyridine functionalities. For comparison, free isonicotinamide (B137802) shows characteristic bands for the N-H stretching of the amide group around 3361, 3303, and 3179 cm⁻¹, and a strong carbonyl (C=O) stretching band at 1655 cm⁻¹. scirp.org

For this compound, two distinct carbonyl stretching vibrations are expected, one for each amide group. The N-H stretching vibrations for both the primary and secondary amides would appear as strong, broad bands in the region of 3200-3400 cm⁻¹. C-H stretching from the aromatic pyridine ring is expected above 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary and Secondary Amide N-H Stretching 3200 - 3400
Aromatic C-H C-H Stretching 3000 - 3100
Amide Carbonyls C=O Stretching 1650 - 1700
Pyridine Ring C=N & C=C Stretching 1550 - 1600

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern. For this compound (C₈H₉N₃O₂), the calculated molecular weight is approximately 179.18 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 179 or 180, respectively.

The fragmentation pattern would likely involve characteristic losses. Common fragmentation pathways could include the cleavage of the amide bonds, leading to fragments corresponding to the isonicotinoyl cation (m/z 106) and the glycinamide radical cation or related fragments.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of the latest literature surveys, a public crystal structure for this compound has not been reported. Such a study would be invaluable for confirming the predicted planar and conformational aspects of the molecule and understanding its hydrogen-bonding networks in the solid state.

Elemental Analysis

Elemental analysis is a crucial method for confirming the empirical and molecular formula of a pure synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The theoretical elemental composition for this compound, with the molecular formula C₈H₉N₃O₂, is calculated as follows:

Table 4: Theoretical Elemental Analysis for C₈H₉N₃O₂

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 8 96.08 53.63
Hydrogen H 1.01 9 9.09 5.07
Nitrogen N 14.01 3 42.03 23.45
Oxygen O 16.00 2 32.00 17.85

| Total | | | | 179.20 | 100.00 |

Experimental values obtained for a synthesized sample of this compound would be expected to be in close agreement (typically within ±0.4%) with these theoretical percentages to validate its purity and elemental composition.

In Vitro Biological Activity Investigations and Mechanistic Elucidation

Antimicrobial Activity Studies

Nicotinamide (B372718) derivatives have demonstrated notable activity against a range of pathogenic microbes. The evaluation of their efficacy is typically conducted against representative strains of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to determine the breadth of their antimicrobial spectrum.

Evaluation against Gram-Positive Bacterial Strains

Derivatives of nicotinamide have shown varied levels of efficacy against Gram-positive bacteria. In one study, a series of newly synthesized nicotinamides were tested against Staphylococcus aureus and Enterococcus faecalis. nih.govresearchgate.net While higher concentrations were generally required for inhibition compared to Gram-negative strains, specific derivatives showed notable activity. nih.govresearchgate.net For instance, the compound NC 5 was found to be most effective against Gram-positive bacteria at a concentration of 0.03 mM. nih.govresearchgate.net

Another study involving a dipeptide derivative of nicotinamide reported a Minimum Inhibitory Concentration (MIC) of 160 µg/mL against Bacillus subtilis. nih.gov Similarly, other research has confirmed the antibacterial potential of various nicotinamide derivatives against strains like S. aureus and B. subtilis. researchgate.net The foundational molecule, niacinamide, has also been shown to inhibit S. aureus, although it appears to act by preparing the cells for division and then preventing the final separation into daughter cells. mdpi.com

Antimicrobial Activity against Gram-Positive Bacteria

Compound Class Bacterial Strain Activity Metric Result Reference
Nicotinamide Derivative (NC 5) S. aureus, E. faecalis Effective Concentration 0.03 mM nih.govresearchgate.net
Nicotinamide Dipeptide Derivative Bacillus subtilis MIC 160 µg/mL nih.gov

Evaluation against Gram-Negative Bacterial Strains

Research indicates that certain Gram-negative bacteria are particularly susceptible to nicotinamide derivatives. nih.govresearchgate.net Studies evaluating a series of nicotinic acid hydrazides found that Pseudomonas aeruginosa was the most susceptible among the tested microbes. nih.govresearchgate.net One specific derivative, NC 3, was able to significantly inhibit the growth of P. aeruginosa and Klebsiella pneumoniae at a concentration as low as 0.016 mM. nih.govresearchgate.net

The antimicrobial activity of a nicotinamide dipeptide derivative was also demonstrated against Escherichia coli, with a reported MIC value of 160 µg/mL. nih.gov The parent compound, niacinamide, has also been shown to be effective against P. aeruginosa and E. coli. mdpi.com Further studies have corroborated the activity of various nicotinamide derivatives against these common Gram-negative pathogens. researchgate.net

Antimicrobial Activity against Gram-Negative Bacteria

Compound Class Bacterial Strain Activity Metric Result Reference
Nicotinamide Derivative (NC 3) P. aeruginosa, K. pneumoniae Effective Concentration 0.016 mM nih.govresearchgate.net
Nicotinamide Dipeptide Derivative Escherichia coli MIC 160 µg/mL nih.gov

Antifungal Efficacy against Fungal Pathogens

The antifungal properties of nicotinamide and its derivatives have been well-documented. A dipeptide derivative of nicotinamide showed efficacy against the fungal pathogen Candida albicans with an MIC of 160 µg/mL. nih.gov In a separate investigation, a series of novel 2-aminonicotinamide derivatives exhibited potent in vitro antifungal activity against C. albicans, with MIC80 values ranging from 0.0313 to 4.0 μg/mL. nih.gov Certain derivatives from this series also displayed broad-spectrum antifungal activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans. nih.gov

Furthermore, other synthesized nicotinamide derivatives have been tested against C. albicans, confirming their potential as antifungal agents. nih.govresearchgate.net The parent molecule, niacinamide, has also demonstrated direct antifungal activity against several Candida species and Cryptococcus neoformans. mdpi.com

Antifungal Activity against Pathogenic Fungi

Compound Class Fungal Strain Activity Metric Result Reference
Nicotinamide Dipeptide Derivative Candida albicans MIC 160 µg/mL nih.gov
2-Aminonicotinamide Derivatives Candida albicans MIC80 0.0313 - 4.0 µg/mL nih.gov

Anticancer and Antiproliferative Activity in Cell Line Models

In addition to antimicrobial effects, nicotinamide derivatives have emerged as a promising scaffold for the development of anticancer agents. Their ability to inhibit the growth of various cancer cell lines and the mechanisms underlying this activity are areas of intense research.

Inhibition of Cancer Cell Proliferation (e.g., A549, HCT-116, HepG-2, MCF-7)

Numerous studies have demonstrated the cytotoxic effects of nicotinamide derivatives against a panel of human cancer cell lines. A series of new nicotinamide derivatives were evaluated for their antiproliferative effect against human colon carcinoma (HCT-116) and liver hepatocellular carcinoma (HepG-2) cell lines. nih.gov One compound exhibited potent activity with IC50 values of 15.4 µM and 9.8 µM against HCT-116 and HepG-2, respectively. nih.gov

In another study, novel nicotinamide–thiadiazol hybrids were synthesized and evaluated. nih.gov A lead compound from this series showed promising IC50 values of 2.1 µM, 4.61 µM, and 4.05 µM against breast adenocarcinoma (MCF-7), HepG-2, and HCT-116 cell lines, respectively. nih.gov The cytotoxicity of other related heterocyclic compounds containing a nicotinamide-like moiety has also been reported against lung carcinoma (A549), HCT-116, and MCF-7 cell lines, with some derivatives showing IC50 values in the low micromolar and even nanomolar range. researchgate.net

Antiproliferative Activity of Nicotinamide Derivatives

Compound Class Cell Line Activity Metric Result (IC50) Reference
Nicotinamide Derivative HCT-116 (Colon) IC50 15.4 µM nih.gov
Nicotinamide Derivative HepG-2 (Liver) IC50 9.8 µM nih.gov
Nicotinamide–Thiadiazol Hybrid MCF-7 (Breast) IC50 2.1 µM nih.gov
Nicotinamide–Thiadiazol Hybrid HepG-2 (Liver) IC50 4.61 µM nih.gov
Nicotinamide–Thiadiazol Hybrid HCT-116 (Colon) IC50 4.05 µM nih.gov

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Modulation

To understand the basis of their anticancer effects, researchers have investigated the impact of nicotinamide derivatives on fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression.

One study found that a potent nicotinamide derivative induced apoptosis in HCT-116 cells, with a five-fold increase in the total apoptotic cell population compared to untreated cells. nih.gov This compound was also found to arrest the cell cycle at the G2/M and G0/G1 phases. nih.gov The induction of apoptosis is a key mechanism for eliminating cancer cells. This process often involves the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which has been observed with other guanidine-containing compounds. researchgate.net

The process of apoptosis is often regulated by a balance of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins. Studies on other therapeutic agents have shown that effective anticancer compounds can up-regulate Bax and p53 and down-regulate Bcl-2 to promote cancer cell death. nih.gov For example, a different heterocyclic compound was shown to induce apoptosis and cause cell cycle arrest at the G2/M and S phases in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. mdpi.com These findings suggest that the anticancer activity of nicotinamide derivatives is, at least in part, attributable to their ability to trigger programmed cell death and disrupt the normal cell division cycle in cancer cells.

Modulation of Key Kinase Activities (e.g., Aurora Kinase, SRPK)

Scientific literature, to date, does not appear to contain specific studies on the direct modulatory effects of N-(2-amino-2-oxoethyl)isonicotinamide on Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various cancers, making them attractive targets for therapeutic inhibitors. nih.govbioworld.com A number of small molecule inhibitors targeting Aurora kinases have been developed and investigated in preclinical and clinical settings. nih.govresearchgate.netnih.govresearchgate.net

Similarly, there is a lack of specific research on the direct inhibition of Serine/Arginine-Rich Protein Kinases (SRPKs) by this compound. SRPKs are crucial for the regulation of pre-mRNA splicing, and their dysregulation has been implicated in various diseases, including cancer. plos.orgresearchgate.netnih.govplos.org A notable inhibitor of SRPKs is SRPIN340, an isonicotinamide (B137802) derivative, which has demonstrated selective inhibition of SRPK1 and SRPK2. plos.orgresearchgate.netnih.govplos.orgnih.gov

Enzyme Inhibition Studies

Cyclooxygenase-2 (COX-2) Isoenzyme Inhibition

There are no available scientific reports detailing the inhibitory activity of this compound specifically against the Cyclooxygenase-2 (COX-2) isoenzyme. COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins. nih.govnih.govresearchgate.netmdpi.com Its selective inhibition is a key mechanism for a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Bacterial Enoyl Reductase Inhibition

Investigations into the potential inhibitory effects of this compound on bacterial enoyl-acyl carrier protein reductase (ENR) have not been reported in the available scientific literature. Bacterial ENR is a vital enzyme in the fatty acid synthesis pathway of bacteria, making it a target for the development of novel antibacterial agents. nih.govnih.govbiotech-asia.orgresearchgate.netresearchgate.net

Fungal Cytochrome P450 14α-Sterol Demethylase (Cyp51) Inhibition

Currently, there is no published research on the inhibitory activity of this compound against fungal Cytochrome P450 14α-Sterol Demethylase (Cyp51). Cyp51 is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes, and is the primary target of azole antifungal drugs. nih.govnih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

While direct studies on this compound are not specified, the broader class of isonicotinamides has been identified as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). osti.govnih.gov GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and diabetes. osti.govnih.gov Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides, which are structurally related to this compound, have been conducted to optimize their GSK-3 inhibitory potency. nih.gov Some of these analogs have demonstrated significant potential in lowering phosphorylated tau levels, a key pathological hallmark of Alzheimer's disease. osti.govnih.gov

Table 1: GSK-3 Inhibitory Activity of Representative Isonicotinamide Analogs

Compound GSK-3 Binding Affinity (nM) Cellular pTau Lowering IC50 (nM)
Neopentyl ether 23 <1 36
Analog 3h - -

Data sourced from a study on isonicotinamide-based GSK-3 inhibitors. osti.govnih.gov Note: Specific data for this compound is not available.

Nicotinamide N-methyltransferase (NNMT) Inhibition

There is no direct evidence in the scientific literature of this compound acting as an inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds. nih.govnih.govmdpi.com Its overexpression has been linked to various diseases, including metabolic disorders and cancer. nih.govmdpi.com Research into NNMT inhibitors has led to the discovery of various small molecules, some of which are based on a nicotinamide or isonicotinamide scaffold. bioworld.comnih.govnih.govmdpi.comunivpm.it

Table 2: NNMT Inhibitory Activity of Various Compounds

Compound hNNMT IC50 (µM)
JBSNF-000028 0.033
Compound 6 (bisubstrate inhibitor) 14
Compound 7 (bisubstrate inhibitor) 160
YD 0.4

Data sourced from studies on NNMT inhibitors. nih.govnih.govmdpi.com

Interaction with Penicillin-Binding Protein 3 (PBP3)

There is currently no scientific literature available that specifically investigates the interaction between this compound and Penicillin-Binding Protein 3 (PBP3).

PBP3 is a crucial enzyme involved in the synthesis of the bacterial cell wall and serves as a primary target for β-lactam antibiotics. nih.govnih.govrsc.org These antibiotics form a covalent bond with the active site of PBP3, inhibiting its function and ultimately leading to bacterial cell death. nih.govnih.gov The essential nature of PBP3 for the growth of pathogens like Pseudomonas aeruginosa makes it a significant target for the development of new antibacterial agents. rsc.org Research into novel, non-β-lactam inhibitors of PBP3 is an active area of drug discovery, aiming to overcome the challenge of antibiotic resistance. mdpi.com However, specific studies detailing the binding affinity or inhibitory activity of this compound against PBP3 have not been reported.

Other Pharmacological Profiles (e.g., Antioxidant Potential)

There is no available research data on the antioxidant potential of this compound.

The antioxidant activity of chemical compounds is often associated with specific structural features, such as the presence of phenolic hydroxyl groups or conjugated systems that can stabilize free radicals. wikipedia.org Various studies have explored the antioxidant properties of different chemical scaffolds, including benzimidazole/benzothiazole-2-carboxamides and aminodiarylamines. mdpi.compharmint.netsigmaaldrich.com These investigations typically involve assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) to quantify antioxidant capacity. mdpi.comsigmaaldrich.com The antioxidant potential of a molecule is influenced by factors like its ability to donate a hydrogen atom or an electron. wikipedia.org Without experimental data from such assays for this compound, its capacity as an antioxidant remains undetermined.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. nih.govnih.gov

For N-(2-amino-2-oxoethyl)isonicotinamide, molecular docking simulations would be employed to predict how it binds to a specific protein target. The simulation calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. nih.govmdpi.com A more negative binding energy generally indicates a more stable and favorable interaction. mdpi.commdpi.com

The isonicotinamide (B137802) moiety, a core component of the molecule, is known to participate in various non-covalent interactions. Docking studies on related isonicotinoyl hydrazide derivatives have shown that the pyridine (B92270) nitrogen and amide groups are capable of forming key hydrogen bonds with amino acid residues in protein active sites. researchgate.netnanobioletters.com For instance, simulations could predict interactions between the pyridine nitrogen of this compound and donor residues like Serine or Threonine, or between its amide protons and acceptor residues like Glutamate or Aspartate. researchgate.netresearchgate.net

A primary output of molecular docking is the identification of the specific amino acid residues within the receptor's binding pocket that interact with the ligand. nih.gov These interactions define the binding mode. For this compound, the key interactions would likely involve:

Hydrogen Bonds: The amide and carbonyl groups are prime candidates for forming hydrogen bonds, which are critical for stabilizing the ligand-receptor complex. researchgate.netnih.gov

Hydrophobic Interactions: The pyridine ring can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues like Phenylalanine, Tyrosine, or Leucine. mdpi.com

A typical analysis would generate a table summarizing these interactions, as illustrated below.

Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)
Hydrogen BondPyridine Nitrogen (N)e.g., SER 144~2.9
Hydrogen BondAmide Hydrogen (H)e.g., GLU 166~3.0
π-π StackingPyridine Ringe.g., PHE 290~4.5

Note: The residues and distances are hypothetical and serve as examples of typical docking output.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the conformational flexibility of this compound and the stability of its complex with a receptor. researchgate.netmdpi.com

An MD simulation of the ligand-receptor complex obtained from docking would test its stability. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site are monitored. A stable, low-fluctuation RMSD value over the course of the simulation (e.g., tens to hundreds of nanoseconds) suggests a stable binding mode. mdpi.com Furthermore, MD simulations on related systems like isonicotinamide cocrystals have been used to determine their structural stability by analyzing the persistence of intermolecular hydrogen bonds over time. researchgate.netresearchgate.net This type of analysis would be critical to confirm that the interactions predicted by docking are maintained in a dynamic, solvated environment.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com These calculations provide a fundamental understanding of molecular structure, stability, and reactivity. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap suggests the molecule is more reactive. nih.gov DFT calculations for this compound would provide the energies of these orbitals.

OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO Gap (ΔE)Calculated Value

Note: Values are placeholders pending specific DFT calculations for this molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.netdergipark.org.tr These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. mdpi.comdergipark.org.tr

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile.

This table outlines the key global reactivity descriptors that would be calculated to characterize the molecule's reactivity profile. nih.govijesit.com

Structure Activity Relationship Sar and Ligand Design Principles

Correlations between Structural Modifications and Biological Potency

While specific SAR studies on N-(2-amino-2-oxoethyl)isonicotinamide are not extensively documented in publicly available literature, the broader class of nicotinamide (B372718) and isonicotinamide (B137802) derivatives has been the subject of numerous investigations, providing valuable insights. For instance, in the development of novel antifungal agents, modifications to the nicotinamide scaffold have demonstrated significant impacts on efficacy. One study on 2-aminonicotinamide derivatives revealed that the introduction of specific substituents, such as a ((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl) group at the amide nitrogen, led to compounds with potent in vitro activity against Candida albicans nih.gov. This highlights the sensitivity of biological potency to substitutions on the amide portion of the molecule.

In the context of enzyme inhibition, research on isonicotinamide-based inhibitors of Glycogen Synthase Kinase-3 (GSK-3) has shown that structural variations around the pyridine (B92270) ring and the amide group can greatly influence potency nih.gov. The exploration of different substitution patterns is a common strategy to enhance biological activity.

The following table summarizes hypothetical structural modifications to this compound and their potential impact on biological potency, based on general principles observed in related compound series.

Modification Position Rationale for Change Predicted Impact on Potency
Substitution on the pyridine ringC2, C5, C6To explore electronic and steric effects on target binding.Introduction of electron-donating or withdrawing groups can modulate the pKa of the pyridine nitrogen and influence interactions with the target.
Alteration of the linkerEthylene linkerTo investigate the importance of linker length and flexibility.Shortening, lengthening, or rigidifying the linker can affect the optimal positioning of the terminal amide group in the binding pocket.
Substitution on the terminal amideAmine groupTo probe for additional binding interactions.N-alkylation or N-arylation could lead to new hydrophobic or hydrogen bonding interactions, potentially increasing potency or altering selectivity.
Replacement of the terminal amideAmide groupTo assess the role of the amide in target binding.Replacement with other functional groups like a carboxylic acid, ester, or cyano group can determine if the hydrogen bonding capabilities of the amide are essential for activity.

Identification of Essential Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the broader class of nicotinamide and isonicotinamide derivatives, several key pharmacophoric features have been identified. These generally include:

A Hydrogen Bond Acceptor: The pyridine nitrogen atom is a crucial hydrogen bond acceptor, often interacting with key amino acid residues in the active site of target enzymes rsc.org.

An Aromatic Ring: The pyridine ring itself provides a scaffold for the presentation of other functional groups and can engage in π-π stacking or hydrophobic interactions.

A Hydrogen Bond Donor/Acceptor Moiety: The amide group is a critical feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual functionality allows for multiple interaction points with a biological target drugdesign.org.

In the specific case of this compound, the terminal primary amide group introduces additional hydrogen bond donor and acceptor capabilities, which could be critical for its specific biological profile.

Strategic Modification for Enhanced Activity or Selectivity

Building upon the identified pharmacophoric features, strategic modifications can be made to enhance the desired biological activity or to improve selectivity for a particular target over others. For example, in the design of xanthine oxidase inhibitors, it was found that the isonicotinoyl moiety played a more significant role in inhibition compared to the nicotinoyl moiety nih.gov. Furthermore, the addition of a benzyl (B1604629) ether tail linked to a benzonitrile moiety significantly benefited the inhibitory potency.

Another strategy involves the introduction of conformational constraints. By rigidifying the molecule through cyclization or the introduction of double or triple bonds, it is possible to lock the molecule into a more bioactive conformation, thereby increasing affinity for the target and potentially enhancing activity.

Selectivity can be improved by exploiting subtle differences in the amino acid composition of the binding sites of related proteins. By introducing substituents that can form specific interactions with residues present in the target of interest but not in off-target proteins, selectivity can be significantly enhanced.

Comparative SAR Analysis with Related Chemical Classes

Comparing the SAR of isonicotinamides with other heterocyclic amides can also be informative. For example, pyrimidine-4-carboxamides have been investigated as inhibitors of N-acylphosphatidylethanolamine phospholipase D. SAR studies on this class revealed the importance of specific substitutions on the pyrimidine ring and the amide nitrogen for inhibitory activity. Such comparative analyses can inspire the transfer of successful structural motifs from one chemical class to another to generate novel and more potent compounds.

Rational Design of Novel Derivatives based on SAR Insights

The culmination of SAR studies is the rational design of novel derivatives with improved therapeutic properties. Based on the understanding of the key structural requirements for biological activity, new molecules can be designed with a higher probability of success. For example, if SAR studies indicate that a particular region of the molecule can accommodate bulky hydrophobic groups, new derivatives can be synthesized with various lipophilic substituents in that position to enhance binding affinity through hydrophobic interactions.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a pivotal role in this process. Molecular docking can predict the binding mode of a ligand in the active site of a target protein, allowing for the design of modifications that optimize interactions. QSAR models can mathematically correlate structural features with biological activity, enabling the prediction of the potency of virtual compounds before their synthesis. This in silico approach accelerates the drug discovery process and reduces the number of compounds that need to be synthesized and tested.

The design of novel nicotinamide-thiadiazol hybrids as VEGFR-2 inhibitors exemplifies this rational approach, where pharmacophoric features from known inhibitors were combined to create new, potent anticancer agents rsc.org. Similarly, a machine learning-based approach has been used for the rational design of isonicotinic acid hydrazide derivatives with anti-tubercular activity researchgate.net.

Applications in Material Science and Other Non Biological Fields

Potential Use in Polymers and Coatings

The molecular structure of N-(2-amino-2-oxoethyl)isonicotinamide suggests its potential as a building block or additive in the development of advanced polymers and coatings. The presence of amide and amino groups, along with the pyridine (B92270) ring, offers multiple sites for chemical reactions and intermolecular interactions.

One area of potential is in the formation of coordination polymers. A study on a related compound, N-(pyridin-3-yl)isonicotinamide, demonstrated its ability to form layered coordination polymers with metal ions like Nickel(II). nih.gov These types of polymers, where metal centers are linked by organic ligands, can exhibit interesting electronic, magnetic, and porous properties. The isonicotinamide (B137802) component of this compound could similarly coordinate with metal ions, while the amino and oxoethyl groups could provide additional sites for hydrogen bonding or cross-linking, potentially leading to the formation of robust, functional polymeric networks.

Furthermore, the polar nature of this compound could make it a candidate for modifying the surface properties of materials. When incorporated into polymer matrices for coatings, it could enhance adhesion, wettability, and compatibility with other materials. The hydrogen bonding capabilities of the amide and amino groups could also contribute to the formation of self-healing polymers, where broken bonds can reform under specific conditions.

Exploration in Other Industrial or Chemical Processes

Beyond polymers and coatings, this compound and similar compounds have potential utility in various industrial and chemical processes. The isonicotinamide scaffold is a versatile building block in organic synthesis.

There is potential for compounds structurally similar to this compound to act as catalysts in chemical reactions. For instance, a related thioamide derivative of isonicotinamide has been noted for its utility as a catalyst in the development of new materials and processes. The pyridine nitrogen in the isonicotinamide ring of this compound possesses a lone pair of electrons, which could allow it to act as a Lewis base catalyst in certain organic transformations.

The ability of isonicotinamide derivatives to form complexes with various metal ions is also relevant. This property could be exploited in processes such as metal sequestration for environmental remediation or in the development of new sensors. The specific binding properties would be dictated by the nature of the metal ion and the coordination environment provided by the isonicotinamide derivative.

While direct industrial applications of this compound are not yet established, the chemical functionalities of the molecule provide a basis for future research and development in catalysis, synthesis, and functional materials.

Due to a lack of specific academic literature and research focused on the chemical compound this compound, a detailed analysis for the requested sections cannot be provided at this time. Searches for scholarly articles and research data on this specific molecule did not yield sufficient information to elaborate on the current academic understanding, identify specific knowledge gaps, discuss emerging research methodologies, or outline its broader implications for chemical and biological sciences.

The available scientific literature extensively covers related compounds such as isonicotinamide, nicotinamide (B372718), and various other derivatives. nih.govrsc.orgacs.orgmdpi.comresearchgate.netnyu.eduacs.orgnih.govnih.govmdpi.comnih.govresearchgate.netscbt.comscbt.comnih.gov This body of research highlights a broad interest in this class of molecules for their potential in areas ranging from medicinal chemistry to materials science. However, this general information does not directly address the specific characteristics and potential of this compound.

Therefore, a conclusive summary and forward-looking perspective as requested in the outline cannot be constructed without resorting to speculation or improperly extrapolating from findings on different, albeit structurally related, compounds. Further research dedicated specifically to this compound is required to build a foundational understanding from which future research directions can be credibly discussed.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-amino-2-oxoethyl)isonicotinamide and its derivatives?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide intermediates derived from isonicotinamide can react with carbonyl-containing reagents (e.g., cyanoacetates or activated esters) to form the desired amide linkage. Multi-step protocols involving protection/deprotection of functional groups (e.g., tert-butyl carbamate protection of amines) are often necessary to improve yield and purity. Characterization typically involves IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry to confirm structural integrity .

Q. How should researchers validate the purity and structural identity of synthesized this compound derivatives?

A combination of analytical techniques is essential:

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy : IR for functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}), 1H^1 \text{H}-NMR for proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for the pyridine ring), and 13C^{13} \text{C}-NMR for carbon assignments.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Use spectrophotometric or fluorometric assays (e.g., xanthine oxidase inhibition via uric acid production monitoring at 295 nm) .
  • Antimicrobial activity : Broth microdilution assays (MIC/MBC determination) against bacterial/fungal strains .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., prostate cancer PC-3 cells) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to enhance enzyme binding affinity, as seen in RAF inhibitors .
  • Scaffold hybridization : Combine with tetrazole or thiazolidinone moieties to improve metabolic stability and target selectivity .
  • Pharmacophore modeling : Use tools like Schrödinger’s Phase to identify critical hydrogen-bonding interactions (e.g., pyridine N with kinase catalytic lysine) .

Q. What mechanistic insights explain the compound’s role in modulating cancer-related pathways?

  • Akt/mTOR pathway : Derivatives like TPIN downregulate F-actin and paxillin expression, inducing apoptosis in prostate cancer cells. Western blotting and immunofluorescence are used to track protein levels .
  • RAF inhibition : Analogues with morpholinopyridine substituents exhibit selective inhibition of RAS-mutant cancers by stabilizing the RAF kinase in an inactive conformation. Co-crystallization studies and kinase selectivity panels (e.g., Broad Institute’s KinomeScan) validate target engagement .

Q. How can researchers resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Metabolic profiling : Compare in vitro microsomal stability (e.g., rat/human liver microsomes) and in vivo pharmacokinetics (e.g., bioavailability, fecal excretion) to identify species-specific metabolism .
  • Off-target screening : Use proteome-wide approaches (e.g., thermal shift assays) to rule out pleiotropic effects .

Q. What computational methods aid in predicting the compound’s coordination chemistry and solid-state behavior?

  • DFT calculations : Model metal-ligand interactions (e.g., Co2+^{2+} or Ni2+^{2+} coordination via pyridine N and amide O) to predict crystal field stabilization energies .
  • Powder XRD : Analyze diffraction patterns to identify polymorphic forms and assess crystallinity for formulation studies .

Methodological Considerations

Q. What strategies mitigate cytochrome P450 (CYP) inhibition during drug development?

  • Time-dependent inhibition (TDI) assays : Pre-incubate the compound with CYP isoforms (e.g., CYP3A4) and NADPH to measure IC50_{50} shifts. Structural modifications, such as reducing electron-rich aromatic systems, can minimize CYP binding .
  • Prodrug design : Mask reactive groups (e.g., hydroxyls) with biodegradable esters to reduce off-target interactions .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Dosing regimens : Administer via oral gavage or IV in Sprague-Dawley rats, with plasma/tissue sampling at timed intervals. LC-MS/MS quantifies parent compound and metabolites .
  • Toxicokinetics : Monitor body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST for liver function) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.